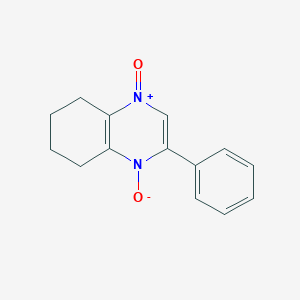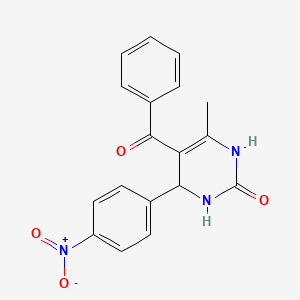![molecular formula C27H29BrN2O2 B5112163 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5112163.png)
4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol, also known as BDP, is a synthetic compound that has been widely used in scientific research. BDP has been found to have various biochemical and physiological effects, making it a valuable tool in the study of cellular processes.
Aplicaciones Científicas De Investigación
4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been widely used in scientific research as a fluorescent probe for cellular imaging. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been found to selectively bind to amyloid fibrils, making it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's disease. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has also been used to study the cellular localization and trafficking of proteins, as well as the dynamics of lipid membranes. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been found to have a high quantum yield and photostability, making it a useful tool for long-term imaging experiments.
Mecanismo De Acción
The mechanism of action of 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol is based on its ability to selectively bind to amyloid fibrils. Amyloid fibrils are aggregates of misfolded proteins that are associated with various neurodegenerative diseases. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol binds to the surface of amyloid fibrils through hydrophobic interactions, leading to a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of amyloid fibrils in cells and tissues.
Biochemical and Physiological Effects:
4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been found to have various biochemical and physiological effects. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been shown to inhibit the formation of amyloid fibrils, making it a potential therapeutic agent for neurodegenerative diseases. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been shown to have low toxicity and is well-tolerated in cells and animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has several advantages for lab experiments. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has a high quantum yield and photostability, making it a useful tool for long-term imaging experiments. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol is also highly selective for amyloid fibrils, allowing for specific detection and imaging of these structures. However, 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has some limitations. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has a relatively low binding affinity for amyloid fibrils, which may limit its sensitivity for detecting low levels of these structures. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol also has a limited range of excitation and emission wavelengths, which may limit its compatibility with other fluorescent probes.
Direcciones Futuras
There are several future directions for the use of 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol in scientific research. One direction is the development of 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol-based therapeutics for neurodegenerative diseases. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been shown to inhibit the formation of amyloid fibrils, making it a potential therapeutic agent for diseases such as Alzheimer's disease. Another direction is the development of new 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol derivatives with improved binding affinity and selectivity for amyloid fibrils. These derivatives may have increased sensitivity for detecting low levels of amyloid fibrils. Finally, 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol may be used in combination with other fluorescent probes to study complex cellular processes such as protein-protein interactions and signal transduction pathways.
Conclusion:
4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol is a synthetic compound that has been widely used in scientific research. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been found to have various biochemical and physiological effects, making it a valuable tool in the study of cellular processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol have been discussed in this paper. 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has the potential to be a valuable tool for the development of therapeutics for neurodegenerative diseases and for the study of complex cellular processes.
Métodos De Síntesis
4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol can be synthesized through a multi-step process that involves the reaction of 2,6-di-tert-butylphenol with 5-bromo-2-hydroxybenzaldehyde, followed by the reaction with o-phenylenediamine. The final product is obtained through purification and isolation steps. The synthesis of 4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol has been reported in several research articles, and the compound has been synthesized in both small and large scales.
Propiedades
IUPAC Name |
4-[2-(5-bromo-2-hydroxyphenyl)benzimidazol-1-yl]-2,6-ditert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29BrN2O2/c1-26(2,3)19-14-17(15-20(24(19)32)27(4,5)6)30-22-10-8-7-9-21(22)29-25(30)18-13-16(28)11-12-23(18)31/h7-15,31-32H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGGQKVKCURPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC=CC=C3N=C2C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(5-Bromo-2-hydroxyphenyl)benzimidazol-1-yl]-2,6-ditert-butylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5112083.png)
![(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodophenoxy)acetic acid](/img/structure/B5112088.png)
![N-(1-{1-[2-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5112112.png)


![1-[3-(2-methylphenoxy)propyl]-1H-imidazole](/img/structure/B5112121.png)
![2-[5-nitro-2-(1-pyrrolidinyl)phenoxy]ethanol](/img/structure/B5112123.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B5112127.png)
![4-(3-bromophenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5112130.png)
![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5112136.png)
![5-[3-ethoxy-4-(2-naphthylmethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5112141.png)

![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5112156.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide](/img/structure/B5112160.png)